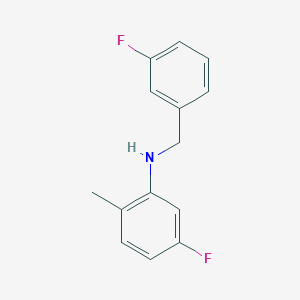

5-Fluoro-N-(3-fluorobenzyl)-2-methylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-N-[(3-fluorophenyl)methyl]-2-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2N/c1-10-5-6-13(16)8-14(10)17-9-11-3-2-4-12(15)7-11/h2-8,17H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZTICKSLCGPJRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NCC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Fluoro N 3 Fluorobenzyl 2 Methylaniline

Retrosynthetic Analysis of the 5-Fluoro-N-(3-fluorobenzyl)-2-methylaniline Scaffold

A retrosynthetic analysis of the target molecule, this compound, logically disconnects the most synthetically accessible bond. The most apparent disconnection is the carbon-nitrogen (C-N) bond between the benzylic carbon and the aniline (B41778) nitrogen. This approach simplifies the molecule into two key synthons: a nucleophilic aniline precursor and an electrophilic benzyl (B1604629) precursor.

These idealized fragments correspond to readily available chemical reagents:

Aniline precursor: 5-Fluoro-2-methylaniline (B146954)

Benzyl precursor: 3-Fluorobenzyl halide (e.g., bromide or chloride) or 3-Fluorobenzaldehyde (B1666160)

This primary disconnection informs the two most direct synthetic strategies: nucleophilic substitution and reductive amination.

Direct Synthesis Pathways

Direct methods for forming the crucial C-N bond are often the most efficient. These pathways involve either the direct alkylation of the aniline nitrogen or the formation of an imine followed by reduction.

Nucleophilic Substitution Reactions for N-Alkylation

One of the most traditional and straightforward methods for synthesizing secondary amines is the N-alkylation of a primary amine with an alkyl halide. researchgate.net In this bimolecular nucleophilic substitution (SN2) reaction, the lone pair of electrons on the nitrogen atom of 5-fluoro-2-methylaniline acts as a nucleophile, attacking the electrophilic benzylic carbon of a 3-fluorobenzyl halide (e.g., 3-fluorobenzyl bromide).

The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. A significant challenge in this method is the potential for overalkylation, where the desired secondary amine product, being more nucleophilic than the starting primary amine, reacts further to form a tertiary amine. libretexts.orgacs.org Careful control of stoichiometry and reaction conditions can mitigate this side reaction.

| Parameter | Common Reagents/Conditions | Purpose |

| Aniline Source | 5-Fluoro-2-methylaniline | Nucleophile |

| Alkylating Agent | 3-Fluorobenzyl bromide, 3-Fluorobenzyl chloride | Electrophile |

| Base | K₂CO₃, Cs₂CO₃, NaH, Triethylamine (Et₃N) | Acid Scavenger |

| Solvent | Acetonitrile (ACN), Dimethylformamide (DMF), Tetrahydrofuran (THF) | Reaction Medium |

| Temperature | Room Temperature to Reflux | To achieve a reasonable reaction rate |

Reductive Amination Strategies with Precursors

Reductive amination is a powerful and widely used one-pot method for forming amines from carbonyl compounds. researchgate.netwikipedia.org This strategy avoids the use of alkyl halides and often provides higher selectivity for the secondary amine, reducing the risk of overalkylation. dergipark.org.tr

The process involves two sequential steps:

Imine Formation: 5-Fluoro-2-methylaniline reacts with 3-fluorobenzaldehyde under weakly acidic conditions. The aniline's nucleophilic nitrogen attacks the carbonyl carbon, and a subsequent dehydration step forms a Schiff base, or imine, intermediate.

Reduction: A reducing agent, added to the same reaction vessel, selectively reduces the imine C=N double bond to the corresponding C-N single bond of the final secondary amine product.

The choice of reducing agent is critical. Mild hydride reagents are preferred as they are selective for the imine over the starting aldehyde, allowing the entire reaction to proceed in a single pot. wikipedia.org

| Reducing Agent | Typical Solvent(s) | Key Characteristics |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild and selective for imines over aldehydes; tolerant of acidic conditions. thieme-connect.com |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | Effective but toxic (releases HCN in strong acid). Requires careful pH control. |

| Sodium borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Can reduce the starting aldehyde; often used in a two-step process where the imine is formed first. researchgate.net |

| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol (EtOH), Ethyl Acetate (EtOAc) | "Green" method using catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂). |

Palladium-Catalyzed Coupling Approaches for N-Arylation and C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, offering alternative routes to construct complex molecules.

Buchwald–Hartwig Amination Analogies

The Buchwald–Hartwig amination is a premier method for forming C(aryl)-N bonds via the palladium-catalyzed coupling of an amine with an aryl halide or pseudohalide. acsgcipr.orgresearchgate.netlibretexts.org While its canonical application is for N-arylation, the principles can be conceptually applied to the synthesis of N-benzylanilines, although it is a less direct route for this specific target compared to N-alkylation or reductive amination.

A hypothetical Buchwald-Hartwig approach could involve coupling 5-fluoro-2-methylaniline with a 3-fluorobenzyl halide. The catalytic cycle generally involves the oxidative addition of the palladium(0) catalyst to the electrophile, coordination and deprotonation of the amine, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. wuxiapptec.com

| Component | Example Reagents | Role in Catalytic Cycle |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Ligand | Biaryl phosphines (e.g., XPhos, SPhos), Josiphos, BINAP | Stabilizes the Pd center and facilitates oxidative addition and reductive elimination. |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine to form the active nucleophile. uwindsor.ca |

| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvent to facilitate the reaction. |

Suzuki Cross-Coupling Relevancy for Anilines

The Suzuki–Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, not the primary C-N bond in this compound. nih.govmdpi.comscirp.org However, its relevance lies in its utility for synthesizing the substituted aniline precursors themselves. The Suzuki reaction's broad functional group tolerance makes it ideal for modifying aromatic rings. unimib.it

For instance, the 5-fluoro-2-methylaniline starting material could be synthesized via a Suzuki coupling. A plausible route would involve coupling a di-substituted aniline, such as 2-bromo-4-fluoroaniline, with a methylating agent like methylboronic acid or a derivative thereof. This demonstrates how Suzuki coupling serves as a critical enabling technology for preparing the necessary building blocks for subsequent C-N bond-forming reactions.

| Component | Example Reagents | Role in Reaction |

| Aryl Halide | 2-Bromo-4-fluoroaniline | Electrophilic coupling partner. |

| Organoboron Reagent | Methylboronic acid (CH₃B(OH)₂), Potassium methyltrifluoroborate | Nucleophilic coupling partner. |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Facilitates the transmetalation and reductive elimination steps. |

| Base | K₂CO₃, Na₂CO₃, K₃PO₄ | Activates the organoboron species for transmetalation. |

| Solvent | Dioxane/Water, Toluene/Water, Dimethoxyethane (DME) | Biphasic or single-phase solvent system. |

Synthesis of Key Intermediates and Precursors

The successful synthesis of this compound is contingent upon the efficient preparation of its two primary building blocks: a 5-fluoro-2-methylaniline derivative and a halogenated benzyl precursor.

Preparation of 5-Fluoro-2-methylaniline Derivatives

5-Fluoro-2-methylaniline, also known as 2-amino-4-fluorotoluene or 5-fluoro-o-toluidine, is a critical starting material. One documented laboratory-scale synthesis involves a palladium-catalyzed amination of an aryl halide. In this method, the reaction is conducted in a nitrogen-purged glovebox. The catalytic system is prepared by dissolving a palladium catalyst, such as bis(tri-o-tolylphosphine)palladium(II) (Pd(P(o-tol)3)2), and a ligand, like CyPF-PtBu, in dioxane. chemicalbook.com

The reaction vessel is charged with the aryl halide, ammonium sulfate as the ammonia source, and sodium tert-butoxide as the base. chemicalbook.com The catalyst solution is then added to this mixture. The reaction proceeds at a specified temperature for a set duration, after which the product is isolated and purified. chemicalbook.com A typical procedure using this methodology resulted in a 76% yield of 5-fluoro-2-methylaniline as an oil after purification by flash column chromatography. chemicalbook.com

An alternative conceptual approach for synthesizing substituted anilines involves the reduction of a corresponding nitro compound. For instance, the synthesis of 5-chloro-2-methylaniline has been achieved by the reduction of 4-chloro-2-nitrotoluene using a polysulfide, such as sodium polysulphide, in the presence of an ammonium salt. google.com This suggests that a similar pathway, starting from 4-fluoro-2-nitrotoluene, could be a viable route for the industrial-scale production of 5-fluoro-2-methylaniline.

Table 1: Example Synthesis of 5-Fluoro-2-methylaniline

| Parameter | Condition |

|---|---|

| Catalyst | 0.5 mol % Pd(P(o-tol)3)2 / 0.5 mol % CyPF-PtBu |

| Reactants | Aryl halide, Ammonium sulfate, Sodium tert-butoxide |

| Solvent | Anhydrous dioxane |

| Reaction Time | 8 hours |

| Purification | Flash column chromatography (5:1 Hexanes:EtOAc) |

| Yield | 76% |

Data sourced from ChemicalBook. chemicalbook.com

Synthesis of Halogenated Benzyl Precursors

The second key intermediate is a halogenated benzyl precursor, typically 3-fluorobenzyl chloride or 3-fluorobenzyl bromide. These compounds serve as the electrophile in the N-alkylation step.

One common method for the preparation of 3-fluorobenzyl chloride involves the treatment of 3-fluorobenzyl alcohol with a chlorinating agent like thionyl chloride. evitachem.com This reaction effectively substitutes the hydroxyl group of the alcohol with a chlorine atom.

Alternatively, 3-fluorobenzyl bromide can be synthesized via the free-radical bromination of 3-fluorotoluene. This type of reaction is typically initiated by UV light or a radical initiator. The halogenation occurs selectively at the methyl group of the toluene ring due to the stability of the resulting benzylic radical. wikipedia.org While elemental bromine can be used, other brominating agents may also be employed to control the reaction. wikipedia.org The choice between the chloride and bromide precursor often depends on reactivity, with benzyl bromides generally being more reactive than the corresponding chlorides in nucleophilic substitution reactions.

Optimization of Reaction Conditions and Yields

The final step in the synthesis is the N-alkylation of 5-fluoro-2-methylaniline with the 3-fluorobenzyl halide. The optimization of this nucleophilic substitution reaction is crucial for maximizing the yield and purity of the final product, this compound.

The reaction is typically carried out by reacting the two key precursors in the presence of a base. evitachem.com The base, such as potassium carbonate or sodium hydride, serves to deprotonate the aniline nitrogen, increasing its nucleophilicity and facilitating the attack on the electrophilic benzylic carbon of the 3-fluorobenzyl halide. evitachem.com

Key parameters for optimization include:

Choice of Base: The strength of the base can influence the reaction rate. Stronger bases like sodium hydride may lead to faster reactions but can also introduce handling challenges.

Solvent: The choice of solvent is critical. Aprotic polar solvents, such as dimethylformamide (DMF) or acetonitrile, are often used as they can solvate the cation of the base while not interfering with the nucleophile.

Temperature: Reaction temperatures are often elevated (reflux conditions) to increase the reaction rate and drive the reaction to completion. evitachem.com

Reaction Time: The duration of the reaction must be sufficient to ensure complete conversion of the starting materials. This is typically monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Stoichiometry: The molar ratio of the reactants can be adjusted to maximize the conversion of the more valuable starting material.

By systematically adjusting these conditions, the yield of this compound can be maximized while minimizing the formation of byproducts, such as dialkylated aniline.

Green Chemistry Considerations in Synthesis Development

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, aiming to develop processes that are more environmentally benign. Several strategies can be applied to the synthesis of this compound to improve its environmental footprint.

One significant area for improvement is the N-alkylation step. Traditionally, this reaction uses alkyl halides, which can be hazardous, and produces stoichiometric amounts of salt waste. A greener alternative is the "borrowing hydrogen" or "hydrogen autotransfer" strategy. nih.gov This method utilizes alcohols, such as 3-fluorobenzyl alcohol, directly as the alkylating agent. In the presence of a suitable catalyst, often based on ruthenium or iridium, the alcohol is temporarily oxidized to the corresponding aldehyde. nih.govrsc.org The aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the catalyst using the hydrogen that was "borrowed" from the alcohol. The only byproduct of this process is water, making it a highly atom-economical and environmentally friendly method. nih.gov A range of commercially available ruthenium complexes has proven effective for the N-alkylation of various aromatic amines with alcohols under mild conditions. nih.govrsc.org

Another green chemistry approach involves the use of alternative energy sources and solvent systems. Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. rsc.orgresearchgate.net The N-alkylation of aromatic amines with alkyl halides has been successfully demonstrated using microwave irradiation in water, completely eliminating the need for organic solvents and catalysts. rsc.org This method offers advantages such as significantly reduced reaction times and a more sustainable reaction medium. researchgate.net

The development of sustainable and eco-friendly catalyst systems is also a key focus. Researchers have explored the use of more abundant and less toxic metals. For example, well-defined zinc(II)-complexes and cobalt(II)-based systems have been developed for the N-alkylation of amines with alcohols, offering greener alternatives to precious metal catalysts. organic-chemistry.org

By incorporating these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and more sustainable.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR spectroscopy would be utilized to identify the number and types of hydrogen atoms present in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons on both the aniline (B41778) and benzyl (B1604629) rings, the methylene (B1212753) (-CH₂-) protons of the benzyl group, and the methyl (-CH₃) protons. The chemical shifts (δ) of these signals, their integration (relative number of protons), and their splitting patterns (spin-spin coupling) would provide critical information about their electronic environment and neighboring protons.

Expected ¹H NMR Data Interpretation:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic-H (aniline ring) | 6.5 - 7.5 | Doublet, Triplet, Doublet of Doublets |

| Aromatic-H (benzyl ring) | 6.9 - 7.4 | Multiplet |

| Methylene-H (-CH₂-) | ~4.3 | Singlet or Doublet (if coupled to NH) |

| Methyl-H (-CH₃) | ~2.1 | Singlet |

| Amine-H (-NH-) | Broad, variable | Singlet |

This is a representative table based on known values for similar structures and not experimental data for the title compound.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in "5-Fluoro-N-(3-fluorobenzyl)-2-methylaniline" would give a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and the nature of its attached atoms. Fluorine-carbon coupling would also be observable for the carbon atoms bonded to or near the fluorine substituents.

Expected ¹³C NMR Data Interpretation:

| Carbon Atoms | Expected Chemical Shift (ppm) |

| Aromatic C-F (aniline) | 155 - 165 (doublet) |

| Aromatic C-F (benzyl) | 160 - 168 (doublet) |

| Aromatic C-N | 140 - 150 |

| Aromatic C-H | 110 - 135 |

| Methylene-C (-CH₂-) | 45 - 55 |

| Methyl-C (-CH₃) | 15 - 25 |

This is a representative table based on known values for similar structures and not experimental data for the title compound.

Given the presence of two fluorine atoms in different chemical environments (one on the aniline ring and one on the benzyl ring), ¹⁹F NMR spectroscopy would be an essential tool. It would be expected to show two distinct signals, one for each fluorine atom. The chemical shifts of these signals would confirm the electronic environment of each fluorine atom.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, revealing which protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the fluorobenzyl group to the nitrogen of the 5-fluoro-2-methylaniline (B146954) moiety.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy : The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching from the aromatic rings and the methyl/methylene groups, C=C stretching within the aromatic rings, and C-F stretching.

Raman Spectroscopy : Raman spectroscopy would also provide information on these vibrations, and is often particularly useful for the symmetric vibrations of the aromatic rings.

Expected Vibrational Frequencies:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (secondary amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C Aromatic Stretch | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-F Stretch | 1000 - 1400 |

This is a representative table based on known values for similar structures and not experimental data for the title compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of "this compound," which would confirm its elemental composition. The fragmentation pattern observed in the mass spectrum would be expected to show characteristic losses, such as the loss of the fluorobenzyl group, which would further support the proposed structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

For a compound like this compound, a single-crystal X-ray diffraction study would reveal critical structural details. However, a thorough search of scientific databases, including the Cambridge Structural Database (CSD), reveals no publicly accessible crystallographic data for this specific molecule. The synthesis of a suitable single crystal is a prerequisite for such an analysis, which can often be a challenging step.

Were the data available, it would typically be presented in a table format similar to the hypothetical example below, detailing the crystal system, space group, unit cell dimensions, and refinement statistics.

Hypothetical X-ray Crystallographic Data Table

| Parameter | Value |

|---|---|

| Empirical formula | C₁₄H₁₃F₂N |

| Formula weight | 233.26 g/mol |

| Crystal system | Monoclinic (example) |

| Space group | P2₁/c (example) |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| β (°) | Data not available |

| Volume (ų) | Data not available |

| Z (molecules/unit cell) | Data not available |

| Calculated density (g/cm³) | Data not available |

Chromatographic Purity Assessment

The purity of a synthesized chemical compound is critical for its use in research and development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for assessing the purity of a sample by separating it into its individual components.

Publicly available research articles detailing the specific HPLC or GC methods and results for the purity assessment of this compound have not been identified. Typically, a research paper describing the synthesis of this compound would include a characterization section with details of its purity, often validated by HPLC or GC, and confirmed to be above a certain threshold (e.g., >95% or >99%).

Such an analysis would involve developing a method with an appropriate stationary phase (column) and mobile phase (solvents) for HPLC, or a suitable column and temperature program for GC. The output would be a chromatogram showing a major peak for the target compound and any minor peaks corresponding to impurities. The purity is generally calculated based on the relative area of the main peak.

Hypothetical Chromatographic Purity Data Table

| Technique | Column Details | Mobile Phase/Carrier Gas | Purity (%) |

|---|---|---|---|

| HPLC | C18, 5 µm, 4.6x150 mm (e.g.) | Acetonitrile:Water (e.g., 70:30) | Data not available |

Computational Chemistry and Molecular Modeling of 5 Fluoro N 3 Fluorobenzyl 2 Methylaniline and Analogues

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. globalresearchonline.netscirp.org DFT methods are widely used to predict a variety of molecular properties, including optimized geometries, electronic and vibrational spectra, and chemical reactivity descriptors. globalresearchonline.netnih.gov For complex organic molecules like substituted N-benzylanilines, DFT calculations, often using hybrid functionals like B3LYP, provide reliable results that correlate well with experimental data. nih.govresearchgate.net

Geometry optimization is a fundamental computational step that seeks to find the lowest energy arrangement of atoms in a molecule. For 5-Fluoro-N-(3-fluorobenzyl)-2-methylaniline, this process would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.

Conformational analysis is the study of the different spatial arrangements of atoms that can be achieved through rotation around single bonds. chemistrysteps.com For N-benzylaniline and its analogues, a key feature is the relative orientation of the two aromatic rings. Crystal structure analysis of N-benzylaniline shows that the planes of the two phenyl rings are nearly perpendicular to each other, with dihedral angles around 81°. nih.govresearchgate.net The nitrogen atom in aniline (B41778) derivatives typically adopts a pyramidal geometry, though this can be influenced by substituents. researchgate.netresearchgate.net In N-benzylaniline, the geometry around the nitrogen atom is nearly planar. nih.govresearchgate.net

For this compound, the presence of fluoro and methyl substituents would introduce steric and electronic effects influencing the preferred conformation. The molecule's most stable conformer would be a result of the balance between steric hindrance involving the substituents and the methylene (B1212753) bridge, and electronic interactions such as hyperconjugation. The study of related benzylamines has shown that multiple stable conformers can exist, differing in the torsion angles of the side chain. colostate.edu

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Based on typical values from DFT calculations on analogous aniline derivatives. nih.govresearchgate.netresearchgate.net

| Parameter | Predicted Value |

| C-N (aniline) Bond Length | ~1.38 - 1.40 Å |

| C-N (benzyl) Bond Length | ~1.43 - 1.45 Å |

| N-H Bond Length | ~1.01 Å |

| C-F Bond Length | ~1.35 - 1.37 Å |

| C-N-C Bond Angle | ~124 - 126° |

| Phenyl-N-C-Phenyl Dihedral Angle | ~80 - 90° |

The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. Key aspects of this are the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the Molecular Electrostatic Potential (MEP).

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecular surface, providing a guide to its reactive sites. wolfram.com Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). thaiscience.infowolfram.com For the target molecule, negative potential would be expected around the nitrogen atom's lone pair and the electronegative fluorine atoms. researchgate.netresearchgate.net Positive potential would likely be concentrated on the amine hydrogen, making it a potential hydrogen bond donor. researchgate.net MEP analysis is a valuable tool for understanding intermolecular interactions. researchgate.net

Table 2: Predicted Electronic Properties for this compound (Illustrative) Based on general principles from DFT studies on substituted anilines. thaiscience.infoumn.edu

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -5.5 eV | Relates to ionization potential and electron-donating ability |

| LUMO Energy | ~ -0.5 eV | Relates to electron affinity and electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV | Indicator of chemical stability and reactivity |

Vibrational frequency calculations, typically performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule. researchgate.netyoutube.com Each calculated frequency corresponds to a specific normal mode of vibration, which involves the collective motion of atoms. psu.edu These calculations are essential for interpreting experimental spectra and confirming molecular structures. nih.gov

For this compound, the calculated vibrational spectrum would exhibit characteristic frequencies for its various functional groups. Comparing the calculated frequencies with experimental FT-IR spectra of related compounds like N-benzylaniline allows for precise assignment of the vibrational modes. researchgate.netresearchgate.net Key expected vibrations would include the N-H stretching mode, C-N stretching, C-F stretching, aromatic C-H stretching, and various ring deformation modes. researchgate.netnist.govnist.gov

Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative) Based on experimental and computational data for N-benzylaniline and substituted anilines. researchgate.netresearchgate.netnih.gov

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretching | 3400 - 3450 |

| Aromatic C-H Stretching | 3000 - 3100 |

| Aliphatic C-H Stretching (CH₂) | 2850 - 2950 |

| Aromatic C=C Stretching | 1500 - 1600 |

| C-N Stretching | 1250 - 1350 |

| C-F Stretching | 1100 - 1250 |

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. researchgate.netscielo.org.mx These indices help predict the most reactive sites within a molecule for different types of chemical reactions. globalresearchonline.net

Fukui functions (f(r)) identify the regions in a molecule where the electron density changes most significantly upon the addition or removal of an electron. nih.govscielo.org.mx This allows for the prediction of sites susceptible to nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed). nih.gov

Parr functions (P(r)) are a related local reactivity descriptor derived from the spin density of the radical cation and anion of the molecule. researchgate.net They are used to pinpoint the most probable sites for electrophilic and nucleophilic attacks, respectively, and have proven effective in predicting regioselectivity in chemical reactions. researchgate.netresearchgate.net For this compound, these descriptors would likely indicate that the nitrogen atom and specific carbon atoms on the electron-rich aniline ring are the primary sites for electrophilic attack, while the carbon atoms attached to the fluorine atoms might be more susceptible to nucleophilic attack.

Table 4: Predicted Reactive Sites in this compound using Reactivity Descriptors (Illustrative)

| Type of Attack | Predicted Reactive Site(s) | Rationale |

| Electrophilic | Nitrogen atom; Carbon atoms ortho/para to the -NH group | High electron density and negative electrostatic potential (N lone pair); Activating effect of the amino group on the ring. |

| Nucleophilic | Carbon atoms attached to fluorine | Strong electron-withdrawing effect of fluorine creates localized electron-deficient (positive) centers. |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

While quantum chemical calculations typically focus on molecules in a vacuum at zero Kelvin, Molecular Dynamics (MD) simulations allow for the study of molecular behavior over time at finite temperatures, often including the explicit effects of a solvent. acs.org MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound.

By simulating the trajectory of the molecule over nanoseconds or longer, MD can reveal the different accessible conformations and the frequency with which they occur. This process, known as conformational sampling, provides a more realistic picture of the molecule's structure in solution than a single static geometry optimization. mdpi.com The simulations can also be used to assess the stability of different conformers and to calculate the free energy barriers for transitions between them. This information is crucial for understanding how the molecule's flexibility might influence its interactions with biological targets or other molecules.

Quantitative Structure-Property Relationships (QSPR) Modeling for Theoretical Prediction

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop mathematical equations that correlate the structural features of molecules with their physicochemical properties. nih.gov These models are valuable for predicting the properties of new, unsynthesized compounds, thereby accelerating the process of chemical design and discovery. tandfonline.comnih.gov

For a series of analogues of this compound, a QSPR model could be developed to predict properties such as lipophilicity (logP), aqueous solubility, or metabolic stability. researchgate.net The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors can encode electronic, steric, topological, and other structural information. Statistical methods like multiple linear regression (MLR) are then used to build a model that links these descriptors to the experimentally measured property. nih.govresearchgate.net For substituted anilines, electronic descriptors such as partial atomic charges have been shown to be important for predicting metabolic pathways. tandfonline.com

A hypothetical QSPR model for predicting a property (P) might take the form:

P = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...

Where 'c' represents coefficients determined from the regression analysis. Such models provide a powerful tool for the theoretical prediction and optimization of molecular properties.

Topological and Bonding Analysis (e.g., ELF, LOL, RDG)

A comprehensive search of scientific literature reveals a notable absence of specific computational studies focused on the topological and bonding analysis of this compound using methods such as the Electron Localization Function (ELF), Localized Orbital Locator (LOL), or Reduced Density Gradient (RDG). While these computational tools are powerful for elucidating the nature of chemical bonds and non-covalent interactions, they have not yet been applied to this particular compound in published research.

Topological analysis of the electron density provides a quantitative description of bonding. ELF and LOL are instrumental in visualizing and quantifying the degree of electron localization, which helps in identifying covalent bonds, lone pairs, and the shell structure of atoms. The RDG analysis is particularly adept at identifying and characterizing weak non-covalent interactions, such as van der Waals forces and hydrogen bonds, by analyzing the deviation of the electron density from a uniform distribution.

For a molecule like this compound, such analyses would be expected to provide significant insights. For instance, ELF and LOL analysis could detail the electronic environment around the fluorine atoms and their influence on the C-F bonds, as well as the nature of the bonding within the aniline and benzyl (B1604629) rings. RDG analysis would be particularly valuable in identifying and characterizing potential intramolecular interactions, such as hydrogen bonding between the amine proton and a fluorine atom, or other weak interactions that could influence the molecule's conformation and reactivity.

Although direct data for this compound is unavailable, computational studies on analogous fluorinated organic molecules have demonstrated the utility of these methods. Research on other fluorinated compounds has shown how topological analyses can quantify the impact of fluorine substitution on the electronic structure and intermolecular interactions of a molecule.

Given the lack of specific data, any detailed discussion on the topological and bonding characteristics of this compound would be speculative. Future computational research employing ELF, LOL, and RDG analyses on this compound would be necessary to provide a scientifically rigorous understanding of its electronic structure and bonding properties. Such studies would contribute valuable information to the broader field of computational fluorine chemistry.

Structure Activity Relationship Sar and Structural Modification Studies of 5 Fluoro N 3 Fluorobenzyl 2 Methylaniline Derivatives

Design Principles for Structural Analogues

The design of structural analogues of 5-Fluoro-N-(3-fluorobenzyl)-2-methylaniline is guided by established medicinal chemistry principles aimed at exploring the chemical space around the lead compound. Modifications are typically introduced systematically at three key positions: the aniline (B41778) ring, the benzyl (B1604629) moiety, and the amine linker.

The aniline ring is a prime target for modification to probe its interaction with biological targets. The nature, size, and position of substituents can dramatically alter a compound's activity. For instance, in a series of N-(3,4,5-trimethoxybenzyl)aniline hydrochlorides, a relationship was discovered between the size of the substituent at the 4-position of the aniline ring and both antitubulin activity and cytotoxicity. nih.gov The findings indicated that smaller substituents led to greater potency. nih.gov This suggests that for derivatives of this compound, varying the existing methyl group at the 2-position or introducing additional small substituents could be a key strategy for optimization.

Systematic substitutions might include:

Varying electronic properties: Introducing electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., chloro, nitro) to modulate the pKa of the aniline nitrogen and influence binding interactions.

Altering steric bulk: Replacing the 2-methyl group with larger alkyl groups or smaller hydrogen atoms to probe the size of the binding pocket.

Positional isomerization: Moving the fluorine and methyl groups to other positions on the aniline ring to determine the optimal substitution pattern for activity.

The benzyl moiety is another critical component for structural modification. The position and type of halogen, as well as the introduction of other groups, can fine-tune the molecule's properties. Studies on halogenated N-benzylcytisine derivatives have shown that the position of the halogen on the benzyl ring significantly influences biological activity. sci-hub.se For example, N-(4-iodobenzyl)cytisine showed the strongest antiproliferative activity against certain cancer cell lines among the studied halogenated derivatives. sci-hub.se

Key modifications to the benzyl group include:

Halogen substitution: Replacing the 3-fluoro substituent with other halogens (Cl, Br, I) can impact lipophilicity and binding interactions, potentially through halogen bonding. nih.gov

Positional isomers: Moving the fluorine to the ortho- or para- positions would alter the electronic distribution and conformation of the ring, which can affect target engagement.

Addition of other groups: Introducing small alkyl or methoxy (B1213986) groups can influence potency and metabolic stability. nih.gov

| Modification on Benzyl Moiety | Rationale / Potential Impact | Supporting Evidence Context |

| Varying Halogen Type (F, Cl, Br, I) | Modulates lipophilicity, steric profile, and potential for halogen bonding. | In other halogenated scaffolds, changing the halogen from bromine to iodine reduced antimalarial activity. nih.gov |

| Altering Halogen Position (ortho, meta, para) | Changes electronic effects and spatial arrangement, affecting binding orientation. | N-(4-iodobenzyl)cytisine showed potent anticancer activity, highlighting the importance of the para-position in that series. sci-hub.se |

| Introducing Alkyl/Alkoxy Groups | Probes steric tolerance in the binding site and can improve metabolic stability. | Methoxy functional groups have been shown to enhance the biological activity of certain fluorinated chalcones. nih.gov |

Potential alterations include:

N-Alkylation: Introduction of a small alkyl group (e.g., N-methylation) can remove the hydrogen bond donor capability, which may be critical for activity, and can also impact the compound's conformation and basicity. nih.gov

Bioisosteric Replacement: Replacing the amine with an amide, ether, or other bioisosteres can alter the geometry, stability, and hydrogen bonding pattern of the molecule. nih.gov For example, esterase-mediated amide hydrolysis is a known pathway for drug release in certain linker-payload systems. nih.gov

Constraining the linker: Incorporating the linker into a cyclic system can reduce conformational flexibility, which may lead to an increase in binding affinity by lowering the entropic penalty upon binding.

Impact of Fluorine Substitution on Molecular Interactions and Reactivity

The presence of fluorine atoms on both the aniline and benzyl rings of this compound has profound effects on its physicochemical properties and biological activity. Fluorine is a unique element in medicinal chemistry; it is small in size, similar to hydrogen, yet it is the most electronegative element. mdpi.com

The strategic placement of fluorine can influence:

Lipophilicity: Fluorination generally increases a molecule's lipophilicity (log P), which can enhance membrane permeability and passage through biological barriers. mdpi.comsci-hub.st The incorporation of fluorine atoms into a chalcone (B49325) framework, for instance, can significantly enhance physicochemical properties, including increased lipophilicity and metabolic stability. nih.gov

Metabolic Stability: The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic oxidation by cytochrome P450 enzymes. mdpi.com This often leads to an increased half-life of the compound in vivo.

Acidity and Basicity: The strong electron-withdrawing nature of fluorine decreases the basicity (pKa) of nearby amine groups. sci-hub.stresearchgate.net This can alter the ionization state of the molecule at physiological pH, affecting its solubility, cell penetration, and interaction with targets.

Molecular Conformation and Binding: Fluorine substitution can influence the preferred conformation of a molecule through steric and electronic effects. beilstein-journals.org The C-F bond can participate in dipole-dipole and other electrostatic interactions with biological targets, and in some contexts, may act as a weak hydrogen bond acceptor. mdpi.com

Relationship Between Structural Features and Targeted In Vitro Biological Responses

The structural modifications outlined above are directly linked to the compound's performance in in vitro biological assays. SAR studies aim to correlate specific structural features with changes in activity, such as the 50% inhibitory concentration (IC₅₀) or 50% effective concentration (EC₅₀).

For N-benzylaniline and related scaffolds, a strong correlation is often observed between structural modifications and biological activity. In a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives developed as USP1/UAF1 inhibitors, a strong correlation was found between the compounds' IC₅₀ values for enzyme inhibition and their activity in non-small cell lung cancer cells. nih.gov

The table below summarizes hypothetical SAR trends for this compound derivatives based on findings from related compound classes.

| Structural Feature | Modification | Predicted Impact on In Vitro Activity | Rationale/Example |

| Aniline Ring | Replacing 2-Me with H | Potential increase in potency | In N-(trimethoxybenzyl)anilines, smaller substituents at the 4-position increased antitubulin activity. nih.gov |

| Aniline Ring | Adding a second F atom | May increase lipophilicity and binding affinity | Fluorine substitution is a common strategy to enhance potency. acs.org |

| Benzyl Ring | Moving F from 3- to 4-position | Could significantly alter activity (increase or decrease) | Halogen position is critical; para-substituted halogenated N-benzylcytisines showed high anticancer activity. sci-hub.se |

| Benzyl Ring | Replacing 3-F with 3-CF₃ | Increases lipophilicity; may probe for larger binding pockets | The trifluoromethyl group is a common bioisostere for other halogens or methyl groups. researchgate.net |

| Amine Linker | N-methylation | Likely decreases activity if H-bond donation is crucial | N-methylation of norbelladine (B1215549) derivatives enhanced butyrylcholinesterase inhibition but had inconsistent effects on antiviral activity. nih.gov |

Conformational Flexibility and Its Influence on Activity

The N-benzylaniline scaffold possesses considerable conformational flexibility due to rotation around the C-N and C-C single bonds of the amine linker. researchgate.net This flexibility allows the molecule to adopt various spatial arrangements, one of which is presumably the "active conformation" required for binding to its biological target.

The substituents on both aromatic rings play a crucial role in influencing the preferred conformation. For example, the 2-methyl group on the aniline ring can create steric hindrance that restricts rotation around the aniline-N bond, favoring certain conformations over others. Similarly, the 3-fluoro substituent on the benzyl ring influences its electronic properties and potential interactions.

Studies on other flexible molecules have shown that restricting conformational freedom, for instance by incorporating the linker into a more rigid structure, can lead to a higher binding affinity. dundee.ac.uk This is because less conformational entropy is lost upon binding. Therefore, a key aspect of SAR studies on these derivatives involves understanding how structural modifications affect the molecule's conformational energy landscape and its ability to adopt the bioactive conformation.

Cheminformatics Approaches for SAR Analysis

Cheminformatics combines chemical structural knowledge with computational data analysis to guide drug discovery. harvard.eduresearchgate.net For derivatives of this compound, these approaches can elucidate the complex relationships between molecular structure and biological activity, thereby accelerating the identification of promising new chemical entities.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comyoutube.com QSAR models are developed by calculating molecular descriptors that quantify various aspects of a molecule's structure and then using statistical methods to correlate these descriptors with observed biological activity. nih.gov

For aniline derivatives, QSAR studies have been successfully employed to predict properties like lipophilicity, which is crucial for drug absorption and distribution. nih.gov A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with known biological activities is chosen.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) are calculated for each compound.

Model Development: Statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS) are used to build a mathematical model that relates the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability.

In a study on aniline derivatives, descriptors such as the Moriguchi octanol-water partition coefficient (MLOGP) and van der Waals volume (vWV) were found to be significant in predicting lipophilicity. nih.gov Such models can be instrumental in predicting the activity of novel this compound derivatives before their synthesis, saving time and resources.

Table 1: Example of Descriptors Used in QSAR Studies of Aniline Derivatives

| Descriptor Category | Example Descriptors | Significance |

| Electronic | Electrophilicity (ω/eV) | Describes the ability of a molecule to accept electrons, influencing interactions with biological targets. |

| Steric | van der Waals Volume (vWV) | Relates to the size and shape of the molecule, affecting how it fits into a binding site. |

| Hydrophobic | Moriguchi Octanol-Water Partition Coefficient (MLOGP) | Quantifies the lipophilicity of a molecule, which impacts its membrane permeability and distribution. |

| Topological | Barysz Matrix (SEigZ) | Encodes information about the connectivity and branching of the molecule. |

This table is illustrative and based on findings from studies on general aniline derivatives. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netscilit.com In the context of drug design, it is used to predict how a small molecule (ligand), such as a derivative of this compound, might bind to the active site of a target protein.

The process involves:

Target and Ligand Preparation: Obtaining the 3D structures of the target protein (often from a repository like the Protein Data Bank) and the small molecule ligands.

Docking Simulation: Using a docking program (e.g., AutoDock Vina) to explore possible binding poses of the ligand within the target's active site. researchgate.netbozok.edu.tr

Scoring and Analysis: Each pose is assigned a score that estimates the binding affinity. The poses with the best scores are then analyzed to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

For instance, in studies of N-benzyl aniline derivatives as enzyme inhibitors, molecular docking has been used to elucidate the binding modes and support experimental findings. researchgate.netscilit.com Docking studies on N-benzyl and N-allyl aniline derivatives targeting enzymes like carbonic anhydrase and acetylcholinesterase revealed binding energies that correlated well with their experimental inhibitory activities. researchgate.netbozok.edu.tr

Table 2: Illustrative Molecular Docking and Inhibition Data for N-Benzylaniline Derivatives

| Compound | Target Enzyme | Binding Energy (kcal/mol) | Kᵢ (nM) |

| Derivative 1a | hCA I | -9.1 | 202.12 ± 16.21 |

| Derivative 1a | hCA II | -8.8 | 298.57 ± 94.13 |

| Derivative 1a | AChE | -9.3 | 149.24 ± 15.59 |

Data is based on a study of N-benzyl and N-allyl aniline derivatives and is intended to be illustrative. researchgate.net

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. unibl.org Pharmacophore modeling can be either ligand-based or structure-based.

Ligand-based pharmacophore modeling is used when the 3D structure of the target is unknown. It involves aligning a set of active molecules and identifying the common chemical features that are essential for their biological activity. mdpi.com

Structure-based pharmacophore modeling is employed when the structure of the target protein is available. It identifies the key interaction points within the binding site that are important for ligand binding. mdpi.com

These models serve as 3D queries to search large chemical databases for novel compounds that possess the required pharmacophoric features and are therefore likely to be active. unibl.org For a class of compounds like this compound derivatives, which may act as kinase inhibitors, pharmacophore models can be developed based on known inhibitors to identify novel scaffolds. researchgate.net A typical pharmacophore model for a kinase inhibitor might include features like hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic groups arranged in a specific 3D geometry. researchgate.net

Table 3: Common Pharmacophore Features for Kinase Inhibitors

| Pharmacophore Feature | Description | Role in Binding |

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | Often interacts with key residues in the hinge region of the kinase ATP-binding site. |

| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond. | Forms crucial interactions with the protein backbone or side chains. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | Engages in π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket. |

| Hydrophobic Group (HY) | A nonpolar group that avoids contact with water. | Occupies hydrophobic pockets within the active site, contributing to binding affinity. |

This table represents common features found in pharmacophore models for kinase inhibitors and is illustrative for the potential analysis of the subject compound's derivatives.

In Vitro Biological Investigations of 5 Fluoro N 3 Fluorobenzyl 2 Methylaniline

Assessment of Antimicrobial Activity Against Select Strains

While direct antimicrobial studies on 5-Fluoro-N-(3-fluorobenzyl)-2-methylaniline are not available, research on related N-benzylanilines indicates that this class of compounds can exhibit activity against Gram-positive bacteria. A study on various N-benzylaniline derivatives showed that many were active against Gram-positive bacteria, with some compounds demonstrating potent effects against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). nih.gov The structure-activity relationship (SAR) analysis from this research revealed that N-benzylanilines with a trifluoromethyl (CF3) group and at least one chlorine (Cl) substituent generally showed better antibacterial activity. nih.gov Conversely, compounds with a fluorine (F) substituent on the benzene (B151609) ring tended to have reduced antibacterial activity. nih.gov

Another study on salicylanilide-based peptidomimetics, which contain an anilide core, demonstrated high antistaphylococcal activity. mdpi.com Specifically, derivatives with a 4-CF3-anilide core connected to a chlorsalicylic moiety through a linker with a bulky and lipophilic chain showed significant microbicidal effects. mdpi.com These findings suggest that the antimicrobial potential of aniline (B41778) derivatives is highly dependent on the specific substitutions on the aromatic rings.

Table 1: Antimicrobial Activity of Select N-Benzylaniline Derivatives against S. aureus

| Compound | Substituents | MIC (mg/L) |

| 4k | 2-Cl, 4-CF3 on aniline; 3,4-di-Cl on benzyl (B1604629) | 0.5 |

| 4b | 4-CF3 on aniline; 3,4-di-Cl on benzyl | ≤2 |

| 4d | 2-Cl, 4-CF3 on aniline; 4-Cl on benzyl | ≤2 |

| 4g | 3-Cl, 4-CF3 on aniline; 4-Cl on benzyl | ≤2 |

Data sourced from a study on N-benzylanilines as fatty acid synthesis inhibitors. nih.gov

In Vitro Cytotoxicity Profiling in Non-Clinical Cell Lines

The cytotoxic potential of compounds structurally related to this compound has been explored in several cancer cell lines. For instance, fluorinated analogues of lepidilines, which are imidazolium (B1220033) salts containing fluorinated benzyl groups, have demonstrated significant cytotoxicity. nih.gov Some of these fluorinated analogues were particularly active against HeLa (cervical cancer) and A549 (lung cancer) cell lines, with cytotoxic concentrations (CC50) significantly lower than 1 µM. nih.gov The introduction of fluorinated benzyl substituents, in some cases, led to a notable increase in bioactivity compared to their non-fluorinated counterparts. nih.gov

In a different study, a series of water-soluble N-(3,4,5-trimethoxybenzyl)aniline salts were synthesized and evaluated for their cytotoxic effects. nih.gov A clear relationship was observed between the size of the substituent at the 4-position of the aniline ring and both cytotoxicity and antitubulin activity, with smaller substituents leading to greater potency. nih.gov The most promising compound in this series, 4-methyl-N-(3,4,5-trimethoxybenzyl)aniline hydrochloride, exhibited an IC50 value of 3.5 µM for the inhibition of tubulin polymerization and showed broad cytotoxicity across various cancer cell lines. nih.gov

Table 2: Cytotoxicity of Fluorinated Lepidiline Analogues in Cancer Cell Lines

| Compound | Cell Line | CC50 (µM) |

| 1e | HeLa | 0.080 |

| 1f | HeLa | 0.039 |

| 1g | HeLa | 0.057 |

| 9a | HeLa | 0.019 |

| 9a | A549 | 0.021 |

Data represents the 50% cytotoxic concentration (CC50) from a study on fluorinated analogues of lepidilines A and C. nih.gov

Enzyme Inhibition Studies

Derivatives containing the N-(3-fluorobenzyl) moiety have been investigated as inhibitors of specific enzymes. A novel compound, N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine, was identified as a potent inhibitor of the ALK5 receptor, a transforming growth factor-beta (TGF-β) type I receptor serine/threonine kinase. nih.govresearchgate.net In a cellular assay, this compound demonstrated potent inhibitory effects with an IC50 value of 3.5 ± 0.4 nM. nih.govresearchgate.net

Additionally, a study on N-benzyl- and N-allyl aniline derivatives revealed their potential as inhibitors of carbonic anhydrase (hCA I and hCA II) and acetylcholinesterase (AChE). researchgate.net The half-maximal inhibitory concentrations (IC50) for these derivatives were in the nanomolar range for all three enzymes. researchgate.net

Table 3: Enzyme Inhibition by N-Benzylaniline and Related Derivatives

| Compound Class | Target Enzyme | IC50 Range |

| N-(3-fluorobenzyl) imidazole (B134444) derivative | ALK5 | 3.5 ± 0.4 nM nih.govresearchgate.net |

| N-benzyl- and N-allyl aniline derivatives | hCA I | 243.11 - 633.54 nM researchgate.net |

| N-benzyl- and N-allyl aniline derivatives | hCA II | 296.32 - 518.37 nM researchgate.net |

| N-benzyl- and N-allyl aniline derivatives | AChE | 182.45 - 520.21 nM researchgate.net |

Receptor Binding Assays

While specific receptor binding assays for this compound are not documented, research on N-benzyltryptamines provides some insight into how the N-benzyl group can influence receptor affinity. Studies on N-benzyl derivatives of psychedelic tryptamines have shown that these modifications can alter binding to serotonin (B10506) receptors, specifically the 5-HT2A and 5-HT2C subtypes. nih.gov In some cases, N-benzylation led to a slight preference for the 5-HT2A receptor. nih.gov This suggests that the N-benzyl moiety can play a role in modulating the interaction of a molecule with G protein-coupled receptors.

Mechanistic Studies on Cellular Pathways

Direct mechanistic studies on the cellular pathways affected by this compound have not been identified. However, research on related fluorinated anilines provides some understanding of their metabolic pathways. Studies have shown that the biodehalogenation of fluorinated aniline derivatives in microsomal systems can proceed through monooxygenation, leading to the formation of reactive quinoneimines. nih.gov This process is a bioactivation pathway, and the reactivity of the resulting metabolites increases with a higher number of fluoro-substituents. nih.gov

In the context of ALK5 inhibition, a potent N-(3-fluorobenzyl) derivative was shown to effectively block the TGF-β signaling pathway in a cellular assay, which is crucial in the development of cancers and fibrotic diseases. nih.govresearchgate.net

Investigations into Related Biological Activities

There is a growing interest in the neuroprotective potential of various compounds. While no direct studies link this compound to neuroprotection, research has been conducted on the in vitro neuroprotective effects of certain agents against fluoride-induced toxicity in rat brain synaptosomes. medscidiscovery.comresearchgate.net These studies, however, focus on the protective effects of other molecules against fluoride (B91410) toxicity rather than the intrinsic neuroprotective properties of a fluorinated compound itself.

Comparative Analysis with Known Reference Compounds in In Vitro Systems

In several of the studies on related compounds, comparisons were made with known reference compounds. For example, the cytotoxic activity of fluorinated lepidiline analogues was found to be significantly higher than that of the natural, non-fluorinated lepidiline A against the HeLa cell line. nih.gov In the study of N-benzylanilines as antibacterial agents, the most potent compound, 4k, exhibited a minimum inhibitory concentration (MIC) of 0.5 mg/L against S. aureus and MRSA, which was more effective than some front-line antibiotics tested in the same study. nih.gov

Advanced Applications and Future Research Directions

Exploration as Chemical Probes in Biological Systems

The presence of two fluorine atoms in distinct electronic environments within the 5-Fluoro-N-(3-fluorobenzyl)-2-methylaniline structure makes it an intriguing candidate for development as a chemical probe. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy is a powerful technique for studying molecular interactions and dynamics in biological systems, owing to the high sensitivity of the ¹⁹F nucleus and the low natural abundance of fluorine in biological tissues.

Future research could focus on synthesizing derivatives of this compound that can selectively bind to specific biological targets such as enzymes or receptors. Once bound, the distinct ¹⁹F-NMR signals from the two fluorine atoms could report on the local environment, conformational changes of the target protein, or the binding of other molecules. This dual-fluorine labeling could provide more detailed structural and dynamic information than probes containing a single fluorine atom.

Development as Intermediates in the Synthesis of Complex Molecules

Substituted anilines are fundamental building blocks in organic synthesis, widely used in the pharmaceutical and chemical industries. This compound can serve as a valuable intermediate for constructing more complex molecules. The secondary amine linkage provides a reactive site for various chemical transformations, while the two fluorinated aromatic rings offer sites for further functionalization.

Its utility is demonstrated by the common use of its parent compound, 5-fluoro-2-methylaniline (B146954), as a starting material in the synthesis of bioactive compounds and pharmaceutical intermediates. chemicalbook.com Research efforts are likely to be directed towards using this compound in multi-step syntheses to create novel scaffolds for drug discovery programs, particularly for targets where the specific substitution pattern and fluorine atoms can enhance binding affinity or improve pharmacokinetic properties.

Table 1: Potential Synthetic Pathways Utilizing this compound

| Reaction Type | Reagents | Potential Product Class |

|---|---|---|

| Acylation | Acid chlorides, Anhydrides | Amides |

| Suzuki Coupling | Boronic acids, Palladium catalyst | Biaryl compounds |

| Buchwald-Hartwig Amination | Aryl halides, Palladium catalyst | Triarylamines |

Potential in Materials Science (e.g., Nonlinear Optical Materials)

The field of materials science is continuously searching for new organic molecules with unique electronic and photophysical properties. Aromatic compounds, particularly those with electron-donating and electron-withdrawing groups, are often investigated for applications in nonlinear optics (NLO), organic light-emitting diodes (OLEDs), and as components of advanced polymers.

The structure of this compound, with its amine donor group and fluorine substituents, suggests it could be a precursor for materials with interesting properties. The introduction of fluorine atoms can enhance thermal stability and chemical resistance in polymers. nbinno.com Future research could involve incorporating this molecule into polymer backbones or as a side chain to modulate properties like refractive index, dielectric constant, and thermal stability. Furthermore, derivatization to introduce strong acceptor groups could yield molecules with significant NLO properties, which are crucial for applications in telecommunications and optical computing.

Role as Precursors in Agrochemical Research (e.g., Herbicides)

Organofluorine compounds are of immense importance in the modern agrochemical industry, with over 50% of recently developed pesticides containing fluorine. nih.gov The inclusion of fluorine can lead to increased efficacy, metabolic stability, and altered modes of action. The structural motifs within this compound are relevant to the design of new herbicides. For instance, florpyrauxifen-benzyl is a synthetic auxin herbicide that features a complex fluorinated aromatic structure. nih.gov

This compound can be considered a key building block for new active ingredients. Research would involve using it as a starting point to synthesize a library of compounds to be screened for herbicidal activity. The goal would be to identify novel molecules that target specific biological pathways in weeds, potentially with improved environmental profiles. The aniline (B41778) moiety is a common feature in many classes of herbicides, and its combination with two fluorinated rings presents a promising scaffold for discovery.

Strategies for Derivatization and Functionalization

To fully explore the potential of this compound, a systematic exploration of its chemical reactivity and the synthesis of a diverse range of derivatives is necessary. The secondary amine is a key handle for functionalization, allowing for reactions such as alkylation, acylation, and arylation. The aromatic rings can undergo electrophilic substitution reactions, although the positions will be directed by the existing substituents.

Table 2: Proposed Derivatization Strategies

| Functional Group | Reaction | Potential Modification | Purpose |

|---|---|---|---|

| Amine (N-H) | N-Alkylation | Introduction of various alkyl/aryl groups | Modulate solubility, sterics, and biological activity |

| Amine (N-H) | N-Acylation | Formation of amides | Enhance metabolic stability, create hydrogen bond acceptors |

| Aromatic Ring | Electrophilic Nitration | Introduction of a nitro group | Precursor for further functionalization (e.g., reduction to amine) |

These derivatization strategies would generate a library of compounds for systematic evaluation in various applications, from medicinal chemistry to materials science.

Integration into High-Throughput Screening Libraries for Novel Target Identification

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, allowing for the rapid testing of thousands of compounds for biological activity. stanford.edu Compound libraries for HTS are curated to maximize chemical diversity and include molecules with "drug-like" properties.

This compound, and a focused library of its derivatives, would be valuable additions to HTS collections. lifechemicals.com Its molecular weight, lipophilicity, and presence of functional groups for interaction with biological targets make it a suitable candidate for screening against a wide array of proteins and cellular assays. Integration into these libraries could lead to the serendipitous discovery of novel biological activities and the identification of starting points for new therapeutic programs.

Directions for Advanced Mechanistic Studies and Computational Refinements

To guide the rational design of new molecules based on this scaffold, a deeper understanding of its structural and electronic properties is required. Advanced mechanistic studies could investigate the pathways of its synthesis and derivatization reactions, leading to more efficient and selective chemical transformations.

Computational chemistry offers powerful tools to complement experimental work. Quantum chemical calculations can be used to predict the molecule's conformation, electronic structure, and reactivity. Molecular docking simulations could be employed to predict how this compound and its derivatives might bind to specific protein targets. These computational insights can prioritize the synthesis of the most promising compounds, saving time and resources in the laboratory. Future research should focus on a synergistic approach, combining synthesis, biological testing, and computational modeling to unlock the full potential of this versatile chemical entity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.